1-(3-Methyl-4-nitrophenyl)-ethanol
Description
1-(3-Methyl-4-nitrophenyl)-ethanol (CAS: 873458-29-8) is a nitroaromatic alcohol with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Structurally, it features a nitrophenyl group substituted with a methyl group at the 3-position and an ethanol moiety at the para position relative to the nitro group. This compound is primarily used in research settings as an intermediate in organic synthesis, though specific applications remain understudied .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(3-methyl-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H11NO3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,7,11H,1-2H3 |
InChI Key |
KVCZQNLHBTXZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(3-Nitrophenyl)ethanol
- Molecular Formula: C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- Key Differences: Lacks the methyl group at the 3-position of the benzene ring. Exhibits lower molecular weight and reduced steric hindrance compared to 1-(3-Methyl-4-nitrophenyl)-ethanol. The absence of the methyl group may enhance solubility in polar solvents but reduce thermal stability .
Ethanone, 1-(3-nitrophenyl)- (CAS: 121-89-1)
- Molecular Formula: C₈H₇NO₃
- Molecular Weight : 165.15 g/mol
- Key Differences: Contains a ketone group instead of an alcohol. Higher polarity due to the ketone functional group, influencing reactivity in nucleophilic additions or reductions. Used as a precursor for synthesizing alcohols like 1-(3-Nitrophenyl)ethanol via reduction reactions .
1-(4-Methyl-3-nitrophenyl)ethanone (CAS: 5333-27-7)
1-(2-Chloro-5-nitrophenyl)-1-phenyl-2-(4-(4-trifluoromethylphenyl)-1,2,3-triazol-1-yl)ethanol
Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate
- Molecular Formula : C₁₅H₂₀N₂O₄
- Molecular Weight : 292.33 g/mol
- The ethyl ester may improve lipophilicity compared to the alcohol derivative .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents | Potential Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₁NO₃ | 181.19 | Alcohol, nitro | 3-methyl, 4-nitro | Organic synthesis intermediate |
| 1-(3-Nitrophenyl)ethanol | C₈H₉NO₃ | 167.16 | Alcohol, nitro | 3-nitro | Solvent, redox studies |
| Ethanone, 1-(3-nitrophenyl)- | C₈H₇NO₃ | 165.15 | Ketone, nitro | 3-nitro | Precursor for alcohols |
| 1-(4-Methyl-3-nitrophenyl)ethanone | C₉H₉NO₃ | 179.17 | Ketone, nitro | 4-methyl, 3-nitro | Electronic materials research |
| Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate | C₁₅H₂₀N₂O₄ | 292.33 | Ester, nitro, piperidine | 3-methyl-4-nitro, piperidine ring | Pharmaceutical intermediates |
Research Findings and Trends
- Ethanol is frequently used as a solvent in reactions involving nitroaromatic compounds, as seen in the synthesis of triazole derivatives .
- Toxicity and Safety: Nitroaromatic compounds, including this compound, often lack comprehensive toxicological data. For example, 1-(2-Amino-6-nitrophenyl)ethanone has unstudied hazards despite structural similarities .
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